molecular formula C19H17N3O6 B11491934 3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11491934
M. Wt: 383.4 g/mol
InChI Key: KRVGUSCBDUROGO-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a dimethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or dimethoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with biological macromolecules, potentially leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate
  • [2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2,3,4-trimethoxybenzoate

Uniqueness

3-(2H-1,3-Benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H17N3O6/c1-24-13-5-3-11(7-15(13)25-2)9-20-18(23)19-21-17(22-28-19)12-4-6-14-16(8-12)27-10-26-14/h3-8H,9-10H2,1-2H3,(H,20,23)

InChI Key

KRVGUSCBDUROGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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